molecular formula C27H26N4O2 B11588852 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one

Cat. No.: B11588852
M. Wt: 438.5 g/mol
InChI Key: JGJSHZDKSQPZNF-UHFFFAOYSA-N
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Description

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a phthalazinone core, a benzylpiperazine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with piperazine.

    Attachment of the Phenyl Group: The phenyl group is attached via Friedel-Crafts acylation or alkylation reactions, using phenyl derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Receptors: The compound may bind to specific receptors in the brain, modulating their activity.

    Inhibiting Enzymes: It may inhibit certain enzymes involved in neurodegenerative processes.

    Modulating Signaling Pathways: The compound can influence signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-phenylphthalazin-1(2H)-one is unique due to its specific combination of functional groups and its potential pharmacological properties. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C27H26N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1-one

InChI

InChI=1S/C27H26N4O2/c32-25(30-17-15-29(16-18-30)19-21-9-3-1-4-10-21)20-31-27(33)24-14-8-7-13-23(24)26(28-31)22-11-5-2-6-12-22/h1-14H,15-20H2

InChI Key

JGJSHZDKSQPZNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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